2-Nitrofuran
Overview
Description
2-Nitrofuran is a member of the nitrofuran class of compounds, which are known for their broad-spectrum antibacterial properties. These compounds were first introduced in the 1940s and 1950s and have since been used in various medical and industrial applications. This compound, in particular, is characterized by a furan ring substituted with a nitro group at the second position, giving it unique chemical and biological properties .
Mechanism of Action
Target of Action
2-Nitrofuran, also known as Nitrofurantoin, primarily targets bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in bacterial metabolism and energy production .
Mode of Action
This compound is a prodrug that is converted by bacterial nitroreductases to electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .
Biochemical Pathways
The biochemical pathways affected by this compound involve the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . The electrophilic intermediates produced by the action of bacterial nitroreductases on this compound inhibit these pathways, disrupting bacterial metabolism and growth .
Pharmacokinetics
It is known that nitrofurantoin reaches a c max of 0875-0963mg/L with an AUC of 221-242mg*h/L . It is 38.8-44.3% bioavailable . Taking Nitrofurantoin with food increases the absorption and duration of therapeutic concentrations in the urine .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By disrupting key biochemical pathways and the synthesis of DNA, RNA, and protein, this compound effectively halts bacterial metabolism and replication .
Action Environment
It is known that the drug is more effective in acidic environments, which enhance the activity of the nitroreductases that activate the drug
Biochemical Analysis
Biochemical Properties
2-Nitrofuran plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. In Escherichia coli, this compound is activated via reduction by type I oxygen-insensitive nitroreductases, NfsA and NfsB . These enzymes reduce the nitro group of this compound, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with DNA, RNA, and proteins, disrupting their normal functions . The antibacterial properties of this compound are attributed to these interactions, which inhibit bacterial growth and replication.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. Once activated, the reactive intermediates of this compound cause DNA lesions and oxidative stress, leading to cell damage . Additionally, this compound inhibits RNA and protein biosynthesis, further impairing cellular functions . These effects disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death. The broad-spectrum activity of this compound makes it effective against both Gram-positive and Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by bacterial nitroreductases to form electrophilic intermediates . These intermediates are highly reactive and can bind to various biomolecules, including DNA, RNA, and proteins . The binding of these intermediates to DNA causes strand breaks and mutations, inhibiting DNA replication and transcription . Additionally, this compound inhibits several bacterial enzymes involved in glucose and pyruvate metabolism, further disrupting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal conditions, but its reactive intermediates can degrade over time . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent DNA damage and oxidative stress, leading to long-term effects on cellular function . These effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits bacteriostatic activity, inhibiting bacterial growth without killing the bacteria . At high doses, this compound becomes bactericidal, causing cell death . Toxic effects, such as central nervous system involvement, gastrointestinal disturbances, and poor weight gain, have been observed at high doses . These findings underscore the importance of determining the appropriate dosage of this compound to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its reduction by nitroreductases . The reduction of the nitro group leads to the formation of reactive intermediates that can bind to proteins and DNA . These intermediates can inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, disrupting cellular metabolism . The metabolic pathways of this compound highlight its multifaceted role in inhibiting bacterial growth and replication.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . In bacterial cells, this compound is transported across the cell membrane and distributed throughout the cytoplasm . The compound’s reactive intermediates can accumulate in specific cellular compartments, leading to localized effects on cellular functions . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound and its reactive intermediates plays a critical role in its activity and function. The intermediates can localize to the nucleus, where they bind to DNA and cause strand breaks . Additionally, this compound can target specific cellular compartments, such as the mitochondria, leading to oxidative stress and disruption of cellular metabolism . The subcellular localization of this compound underscores its ability to exert multifaceted effects on cellular functions.
Preparation Methods
The synthesis of 2-Nitrofuran can be achieved through several methods:
Electrophilic Nitration: This involves the nitration of furan using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid.
Condensation Reactions: Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the furan ring.
Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form this compound.
Industrial production methods typically involve large-scale nitration processes, optimized for higher yields and purity.
Chemical Reactions Analysis
2-Nitrofuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, hydrogen gas, and potassium permanganate. Major products formed from these reactions include amino-furan derivatives, furan-2,5-dione, and various substituted furan compounds.
Scientific Research Applications
2-Nitrofuran has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Nitrofuran can be compared with other nitrofuran compounds such as:
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
What sets this compound apart is its specific substitution pattern and the resulting unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad-spectrum antibacterial properties make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-nitrofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFWTUFPGFHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870682 | |
Record name | 2-Nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-39-2, 27194-24-7 | |
Record name | 2-Nitrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EZI4D981 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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